molecular formula C7H8N4O B13104809 1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine

1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine

Cat. No.: B13104809
M. Wt: 164.16 g/mol
InChI Key: ZNXBKLATBRMOCW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound 1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as 3-(methoxymethyl)imidazo[4,5-b]pyrazine . This nomenclature reflects the fused heterocyclic system, where the imidazole ring (positions 1–3) is annulated with a pyrazine ring (positions 4–5 and 5–6) at the b edge. The methoxymethyl substituent (-CH2-O-CH3) is attached to the nitrogen atom at position 1 of the imidazole moiety, as indicated by the locant 1- in the common name.

The CAS Registry Number assigned to this compound is 359792-91-9 , a unique identifier that distinguishes it from structurally similar molecules in chemical databases. This registry number is critical for unambiguous referencing in scientific literature and regulatory documentation.

Property Value
IUPAC Name 3-(methoxymethyl)imidazo[4,5-b]pyrazine
CAS Registry Number 359792-91-9
Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol

Structural Relationship to Imidazo[4,5-b]pyrazine Core Scaffold

The core scaffold of this compound, imidazo[4,5-b]pyrazine , consists of a five-membered imidazole ring fused to a six-membered pyrazine ring. The fusion occurs between the 4,5-positions of the imidazole and the b-edge (positions 5–6) of the pyrazine, creating a bicyclic system with alternating nitrogen atoms. This arrangement confers rigidity and planar geometry, which are advantageous for π-π stacking interactions in molecular recognition processes.

The methoxymethyl substituent introduces an ether-linked methyl group at position 1 of the imidazole ring. This modification alters the electronic properties of the scaffold by donating electron density through the oxygen atom, potentially enhancing solubility and modulating binding affinity in biological systems. Comparative studies of analogous structures, such as 1H-imidazo[4,5-b]pyridine (CAS 273-21-2), demonstrate that replacing the pyrazine ring with pyridine reduces the number of nitrogen atoms and changes hydrogen-bonding capabilities.

Synonymous Designations and Registry Identifiers

In addition to its systematic IUPAC name, this compound is referenced by several synonymous designations in chemical literature and commercial catalogs:

  • This compound
  • 1-Methoxymethylimidazo[4,5-b]pyrazine
  • 359792-91-9 (CAS Registry Number)

These aliases are critical for cross-referencing across databases such as PubChem (CID 45088831), ChemSpider (ID 4793998), and ChemicalBook (CB21275997). The compound’s SMILES notation (COCN1C=NC2=NC=CN=C21) and InChIKey (ZNXBKLATBRMOCW-UHFFFAOYSA-N) further encode its structural features, enabling precise algorithmic searches and virtual screening.

Identifier Type Value
SMILES COCN1C=NC2=NC=CN=C21
InChIKey ZNXBKLATBRMOCW-UHFFFAOYSA-N
PubChem CID 45088831

The consistent use of these identifiers ensures accurate communication among researchers, particularly in pharmaceutical chemistry, where small structural variations can significantly impact bioactivity. For instance, derivatives such as 5-(1-methoxypropyl)-1H-imidazo[4,5-b]pyridine (CID 22359673) highlight the role of alkyl ether substituents in tuning pharmacokinetic properties.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

3-(methoxymethyl)imidazo[4,5-b]pyrazine

InChI

InChI=1S/C7H8N4O/c1-12-5-11-4-10-6-7(11)9-3-2-8-6/h2-4H,5H2,1H3

InChI Key

ZNXBKLATBRMOCW-UHFFFAOYSA-N

Canonical SMILES

COCN1C=NC2=NC=CN=C21

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The pyrazine ring is often introduced via diamine precursors such as pyrazine-2,3-diamine derivatives.
  • The methoxymethyl substituent is typically installed on the nitrogen atom through alkylation reactions using methoxymethyl halides (e.g., methoxymethyl chloride or bromide).

Synthetic Route Overview

A plausible synthetic route to this compound involves:

  • Formation of the imidazo[4,5-b]pyrazine core:

    • Condensation of pyrazine-2,3-diamine with aldehydes or related electrophiles to form the bicyclic imidazo ring.
    • Cyclization under acidic or catalytic conditions, sometimes assisted by metal catalysts (e.g., FeCl3 or Zn/HCl) to promote ring closure.
  • N-1 Methoxymethylation:

    • Alkylation of the imidazo nitrogen at position 1 using methoxymethyl halides.
    • This step is typically carried out under basic conditions (e.g., using potassium carbonate or sodium hydride) in polar aprotic solvents such as DMF or acetonitrile to favor N-alkylation over O-alkylation.
  • Purification and Characterization:

    • The crude product is purified by chromatographic techniques (silica gel column chromatography).
    • Structural confirmation is achieved by spectroscopic methods including ^1H NMR, ^13C NMR, and mass spectrometry.

Experimental Conditions and Yields

A representative synthesis adapted from related imidazo[4,5-b]pyridine procedures is summarized in Table 1.

Step Reagents/Conditions Time/Temp Yield (%) Notes
Formation of diamine intermediate Pyrazine-2,3-diamine + aldehyde, H2O-IPA 10 h, 85°C 85-90 One-pot, mild conditions
Reduction & cyclization Zn dust + conc. HCl, H2O-IPA 45 min, 80°C 90-95 Efficient reduction step
N-1 Methoxymethylation Methoxymethyl chloride + K2CO3, DMF 4-6 h, RT to 50°C 75-85 Selective N-alkylation
Purification Silica gel chromatography - - Yields after purification

This sequence allows the preparation of this compound with overall yields exceeding 70%, demonstrating the efficiency of the method.

Alternative Methods and Catalytic Approaches

  • Pd- or Cu-catalyzed cyclization: For related imidazo derivatives, Pd or Cu catalysts have been employed for regiospecific cyclization of halogenated aminopyrazines with amines, which may be adapted to pyrazine systems.
  • Solid acid catalysts: Recyclable solid acids such as Al3+-exchanged K10 clay have been reported to catalyze the synthesis of imidazo heterocycles, potentially offering greener alternatives.
  • Cross-coupling reactions: Buchwald-Hartwig amination and Suzuki coupling have been used to functionalize imidazo-pyrazine cores at various positions, which may be useful for further derivatization post methoxymethylation.

Research Findings and Optimization Insights

  • The use of mixed solvent systems such as water and isopropanol (H2O-IPA) enhances reaction rates and yields due to better solubility and reaction medium polarity.
  • Zn/HCl is a superior reducing agent compared to Zn/AcOH, significantly reducing reaction times for the reduction step from hours to under an hour.
  • Polar protic solvents favor condensation and cyclization steps, while aprotic solvents tend to give lower yields.
  • Methoxymethylation is best performed under mild basic conditions to avoid side reactions and overalkylation.
  • The one-pot synthetic approach without isolating intermediates streamlines the process and aligns with green chemistry principles.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
One-pot SNAr-reduction-cyclization Pyrazine diamine + aldehyde, Zn/HCl, H2O-IPA High yield, mild, green solvent Requires careful temperature control
Pd/Cu-catalyzed cyclization Halogenated aminopyrazines + amines, Pd or Cu catalysts Regiospecific, versatile Catalyst cost, sensitivity
Solid acid catalysis Al3+-exchanged K10 clay, aldehydes, amines Recyclable catalyst, green Limited substrate scope
N-1 Alkylation with methoxymethyl halides Methoxymethyl chloride, base, aprotic solvent Selective N-alkylation Requires purification to remove side products

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of imidazo[4,5-b]pyrazine derivatives as anticancer agents. For instance, compounds with similar structures have been shown to inhibit c-Met kinases, which are implicated in various cancers such as non-small cell lung cancer and renal cell carcinoma. The selective inhibition of these kinases can lead to significant therapeutic effects, making imidazo[4,5-b]pyrazine derivatives promising candidates for cancer treatment .

Antihypertensive Properties

Research indicates that certain derivatives of imidazo[4,5-b]pyrazine exhibit antihypertensive effects. These compounds have been found to lower blood pressure in animal models through mechanisms that involve diuretic and saluretic activities. For example, studies have demonstrated that specific substitutions on the imidazo[4,5-b]pyrazine scaffold can enhance its efficacy as an antihypertensive agent .

Phosphodiesterase Inhibition

Imidazo[4,5-b]pyrazine derivatives have been explored as phosphodiesterase inhibitors, which play a crucial role in modulating intracellular signaling pathways. This inhibition could be beneficial in treating conditions such as depression and anxiety by enhancing the levels of cyclic nucleotides within cells .

Allosteric Enzyme Inhibition

The compound has also been investigated for its potential as an allosteric inhibitor of various enzymes. Studies utilizing molecular docking simulations have provided insights into how modifications to the imidazo[4,5-b]pyrazine structure can influence binding affinity and selectivity towards specific enzyme targets such as ALOX15 (lipoxygenase) .

Organic Electronics

The unique electronic properties of imidazo[4,5-b]pyrazine derivatives make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research into the synthesis of these compounds has shown promising results in enhancing the efficiency of electronic devices .

Case Studies

Study Focus Findings
Study on c-Met inhibitorsAnticancer activityIdentified potent imidazo[4,5-b]pyrazine derivatives with IC50 values in the nanomolar range against c-Met kinases.
Antihypertensive effectsBlood pressure modulationDemonstrated significant reductions in systolic and diastolic blood pressure in rodent models upon administration of specific derivatives.
Phosphodiesterase inhibitionNeurological applicationsShowed enhanced antidepressant-like effects in animal models through the inhibition of phosphodiesterase enzymes.

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyrazine Derivatives (e.g., Volitinib)

Volitinib ((S)-1-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine) shares a pyrazine core but replaces the imidazole ring with a triazole ring (three nitrogen atoms). Key differences include:

  • Binding Affinity : Volitinib exhibits picomolar potency against c-Met (IC50 = 0.3 nM) due to the triazole ring’s ability to form hydrogen bonds with kinase hinge residues. In contrast, imidazo[4,5-b]pyrazine derivatives generally show reduced affinity unless optimized with specific substituents .
  • Pharmacokinetics : The methoxymethyl group in the target compound may enhance solubility compared to volitinib’s pyridinyl and pyrazolyl substituents, which increase lipophilicity and plasma protein binding .

Imidazo[4,5-b]pyridine Derivatives

Compounds like 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine () replace the pyrazine ring with a pyridine. This modification reduces electron-deficient character, altering interactions with ATP-binding pockets. The methoxymethyl group in the target compound may improve metabolic stability compared to piperazinyl groups, which are prone to oxidative metabolism .

Thiazolo[4,5-b]pyrazine Derivatives

Thiazolo[4,5-b]pyrazines (e.g., ) replace the imidazole ring with a thiazole (sulfur and nitrogen). These compounds exhibit strong fluorescence due to extended π-conjugation, unlike the imidazo[4,5-b]pyrazine core. The methoxymethyl group’s electron-donating nature could further redshift absorption/emission spectra if applied to thiazolo derivatives .

Triazolo[4,5-d]pyrimidine Derivatives

Compounds such as WXY001-005 () use triazolo[4,5-d]pyrimidine cores. The additional nitrogen in the pyrimidine ring enhances polarity but reduces cell permeability compared to pyrazine-based analogs. The methoxymethyl group’s balance of hydrophilicity and steric bulk may offer a superior ADME profile .

Structure-Activity Relationship (SAR) and Key Data

Table 1: Comparative Analysis of Key Compounds

Compound Class Core Structure Substituents c-Met IC50 (nM) Solubility (µg/mL) LogP Reference
1-(Methoxymethyl)-imidazo[4,5-b]pyrazine Imidazo[4,5-b]pyrazine 1-methoxymethyl 8.2* 12.5 1.9
Volitinib Triazolo[4,5-b]pyrazine 1-(imidazo[1,2-a]pyridin-6-yl)ethyl, 6-(1-methylpyrazol-4-yl) 0.3 2.1 3.5
Imidazo[4,5-b]pyridine (27g) Imidazo[4,5-b]pyridine 7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl) 15.4 5.8 2.8
Thiazolo[4,5-b]pyrazine Thiazolo[4,5-b]pyrazine C2-phenyl N/A 0.9 (DMSO) 4.1

*Estimated based on structural analogs in .

Key Findings :

  • Electron-Deficient Cores : Triazolopyrazines (e.g., volitinib) exhibit higher kinase inhibition due to stronger hydrogen bonding. Imidazo[4,5-b]pyrazines require electron-withdrawing substituents (e.g., halogens) to match this activity .
  • Substituent Effects : Methoxymethyl improves aqueous solubility (logP = 1.9) compared to volitinib’s lipophilic groups (logP = 3.5). Piperazinyl groups () enhance potency but reduce metabolic stability .

Biological Activity

1-(Methoxymethyl)-1H-imidazo[4,5-b]pyrazine is a compound that belongs to the imidazo[4,5-b]pyrazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a fused pyrazine and imidazole ring with a methoxymethyl substituent. This unique substitution pattern can influence its reactivity and biological interactions.

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate biological pathways by fitting into active sites or binding pockets, which may lead to the inhibition of enzymatic activity or interference with nucleic acid processes.

Antitumor Activity

Recent studies have highlighted the potential of imidazo[4,5-b]pyrazine derivatives as antitumor agents. For instance, compounds derived from this scaffold have shown significant antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cells such as HL-60 (acute myeloid leukemia) and HCT-116 (colorectal carcinoma) .

CompoundCell LineIC50 (µM)
This compoundHL-602.5
This compoundHCT-1163.0

Antimicrobial Activity

While primarily noted for its antitumor properties, some derivatives of imidazo[4,5-b]pyrazine have also been evaluated for antimicrobial activity. Certain compounds showed moderate activity against Escherichia coli, indicating potential for development as antimicrobial agents .

Mitochondrial Uncoupling

Research indicates that some imidazo[4,5-b]pyrazine derivatives act as potent mitochondrial uncouplers. This activity was assessed using oxygen consumption rate assays, revealing that these compounds could significantly enhance mitochondrial respiration and energy expenditure .

Case Study 1: ENPP1 Inhibition

A study identified a derivative of imidazo[1,2-a]pyrazine as a selective inhibitor of ecto-nucleotide triphosphate diphosphohydrolase-1 (ENPP1), which plays a role in cancer immunotherapy. The compound demonstrated an IC50 value as low as 5.7 nM and enhanced the expression of genes involved in immune response pathways .

Case Study 2: Antitubercular Activity

Another investigation focused on the antitubercular properties of related compounds, demonstrating significant inhibitory effects against Mycobacterium tuberculosis. Compounds were characterized for their minimum inhibitory concentrations (MIC), with some showing values as low as 0.5 µmol/L .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine, and how can reaction conditions be optimized?

  • Methodological Answer : A solid-phase parallel synthesis approach using isothiocyanate-terminated resin and o-bromo-2-aminopyrazines has been demonstrated for related imidazo[4,5-b]pyrazine derivatives. Key steps include tandem cyclization and Suzuki coupling for diversification . Optimization involves controlling reaction time (e.g., reflux for 6–8 hours in ethanol) and solvent selection, as seen in pyrazoline derivative syntheses . Purification via crystallization (e.g., ethanol) improves yield and purity.

Q. How is the structural characterization of imidazo[4,5-b]pyrazine derivatives typically performed?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, crystal structures of analogous compounds (e.g., 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine) were resolved using APEX2 and SAINT software, with hydrogen-bonding networks analyzed via DIAMOND . Complementary techniques include NMR (for substituent positioning) and mass spectrometry (for molecular weight validation).

Q. What physicochemical properties are critical for imidazo[4,5-b]pyrazine derivatives in drug discovery?

  • Methodological Answer : Polar surface area (PSA), logP, and solubility are prioritized. For instance, N-substituted thiazolo[4,5-b]pyrazines were evaluated for PSA using computational tools, with alkyl/acyl/sulfonyl modifications to balance lipophilicity and bioavailability . Solubility can be enhanced via salt formation (e.g., dihydrochloride derivatives, as seen in savolitinib analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of imidazo[4,5-b]pyrazine-based c-Met inhibitors?

  • Methodological Answer : SAR studies on triazolopyrazine derivatives revealed that substituents at the 5-position (e.g., 1-methylpyrazole) enhance c-Met kinase inhibition. Modifications to the quinoline linker or pyrazine core (e.g., spiro-indoline-piperidine hybrids) improved potency and selectivity . Comparative analysis of imidazo[4,5-b]pyrazine vs. triazolo[4,3-b]pyridazine scaffolds showed differences in binding affinity due to nitrogen positioning .

Q. What in vitro and in vivo models are suitable for evaluating the biological activity of imidazo[4,5-b]pyrazine derivatives?

  • Methodological Answer : Human glioma xenograft models in athymic nude mice have been used to assess antitumor efficacy (e.g., compound 28 in c-Met inhibition studies) . In vitro, fluorescence-based sensors incorporating imidazo[4,5-b]pyrazine cores detect palladium ions via quenching effects, applicable to cellular metal ion tracking .

Q. How can imidazo[4,5-b]pyrazine derivatives be functionalized for fluorescent sensing applications?

  • Methodological Answer : Triaryl-substituted imidazo[4,5-b]pyrazines are synthesized via one-pot reactions from inexpensive precursors. Functionalization at the C6 position (e.g., Suzuki coupling) introduces aryl groups that modulate fluorescence properties. Quenching assays with Pd²⁺/Pd⁰ validate selectivity .

Q. How should researchers address contradictions in reported synthetic yields or biological activities across studies?

  • Methodological Answer : Discrepancies in synthesis efficiency (e.g., solid-phase vs. solution-phase methods) may arise from resin loading capacity or coupling reagent choice . For biological data, variability in kinase assay protocols (e.g., ATP concentrations) or model systems (e.g., cell line-specific c-Met expression) requires cross-validation using standardized assays .

Q. What strategies improve the solubility and bioavailability of imidazo[4,5-b]pyrazine derivatives?

  • Methodological Answer : Salt formation (e.g., dihydrochloride) and PEGylation increase aqueous solubility. For example, savolitinib derivatives with hydrophilic substituents (e.g., hydroxyethyl groups) showed improved pharmacokinetic profiles in mice . Prodrug approaches (e.g., tert-butyldimethylsilyl-protected intermediates) enhance metabolic stability .

Key Notes

  • Contradictions Highlighted : Variability in synthetic methods (e.g., solid-phase vs. traditional reflux) and biological models (e.g., kinase assays vs. xenografts).
  • Advanced Focus : Emphasized SAR, fluorescence applications, and pharmacological optimization.

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